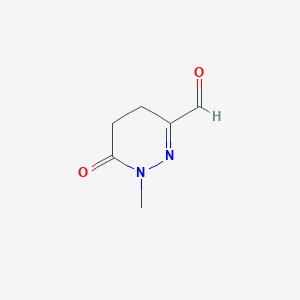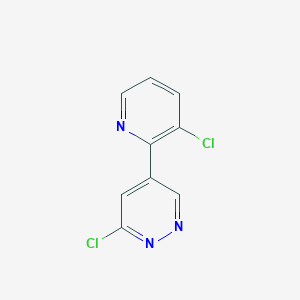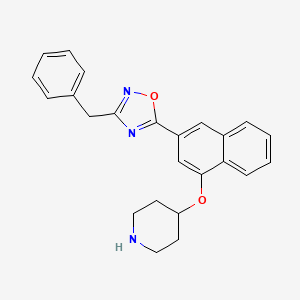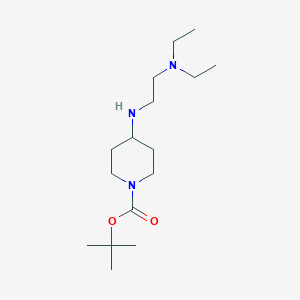
4-(2-Bromo-3-methoxyphenyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Bromo-3-methoxyphenyl)morpholine is an organic compound that belongs to the class of morpholine derivatives Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms The compound this compound is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a morpholine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-3-methoxyphenyl)morpholine can be achieved through several synthetic routes. One common method involves the bromination of 3-methoxyphenylmorpholine. The reaction typically proceeds as follows:
-
Bromination: : 3-Methoxyphenylmorpholine is treated with bromine in the presence of a suitable solvent, such as dichloromethane, at low temperatures (0°C to room temperature). The reaction yields this compound as the major product.
-
Cyclization: : Another approach involves the cyclization of 2-bromo-3-methoxyphenylamine with ethylene oxide in the presence of a base, such as potassium carbonate, to form the morpholine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and controlled synthesis. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Bromo-3-methoxyphenyl)morpholine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the methoxy group to a hydroxyl group.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, ethanol), and catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of aldehydes or carboxylic acids from the methoxy group.
Reduction: Formation of de-brominated or hydroxylated derivatives.
Aplicaciones Científicas De Investigación
4-(2-Bromo-3-methoxyphenyl)morpholine has several scientific research applications:
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the development of potential drug candidates due to its ability to interact with biological targets.
Material Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.
Mecanismo De Acción
The mechanism of action of 4-(2-Bromo-3-methoxyphenyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in binding to these targets, influencing the compound’s biological activity. The morpholine ring provides structural stability and enhances the compound’s solubility in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Bromo-4-methoxyphenyl)morpholine: Similar structure with the methoxy group at a different position.
4-(2-Chloro-3-methoxyphenyl)morpholine: Similar structure with a chlorine atom instead of bromine.
4-(2-Bromo-3-hydroxyphenyl)morpholine: Similar structure with a hydroxyl group instead of a methoxy group.
Uniqueness
4-(2-Bromo-3-methoxyphenyl)morpholine is unique due to the specific positioning of the bromine and methoxy groups, which influence its reactivity and interaction with biological targets. The presence of the morpholine ring further enhances its versatility in various applications.
Propiedades
Fórmula molecular |
C11H14BrNO2 |
|---|---|
Peso molecular |
272.14 g/mol |
Nombre IUPAC |
4-(2-bromo-3-methoxyphenyl)morpholine |
InChI |
InChI=1S/C11H14BrNO2/c1-14-10-4-2-3-9(11(10)12)13-5-7-15-8-6-13/h2-4H,5-8H2,1H3 |
Clave InChI |
YXKWZEHVWYDNHE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1Br)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-Benzyl-1-(3-chloro-2-nitrophenyl)piperazin-2-yl]acetic acid](/img/structure/B13867674.png)




![2-[2-(aminomethyl)-4-chlorophenoxy]-N-cyclopropylAcetamide](/img/structure/B13867700.png)






